Ethyl 2-(3,5-dimethylphenyl)oxazole-4-carboxylate
Description
2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the oxazole ring, along with an ethyl ester functional group at the 4-position of the oxazole ring
Properties
CAS No. |
886369-19-3 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-8-18-13(15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3 |
InChI Key |
FDMVQNWGDNUIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. For example, the reaction between 3,5-dimethylbenzoyl chloride and ethyl glycinate in the presence of a base like triethylamine can yield the desired oxazole ring.
Esterification: The carboxylic acid group at the 4-position of the oxazole ring can be esterified using ethanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods
Industrial production of 2-(3,5-dimethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxazole derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: 2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester alcohol.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of oxazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity. The presence of the 3,5-dimethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-oxazole-4-carboxylic acid ethyl ester: Lacks the 3,5-dimethyl substituents on the phenyl ring.
2-(3-Methyl-phenyl)-oxazole-4-carboxylic acid ethyl ester: Contains a single methyl group at the 3-position of the phenyl ring.
2-(4-Methyl-phenyl)-oxazole-4-carboxylic acid ethyl ester: Contains a single methyl group at the 4-position of the phenyl ring.
Uniqueness
2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to the presence of two methyl groups at the 3 and 5 positions of the phenyl ring. This substitution pattern can influence the compound’s electronic properties, steric effects, and overall reactivity, distinguishing it from other similar oxazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
